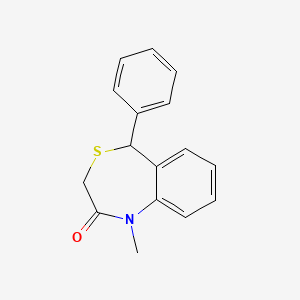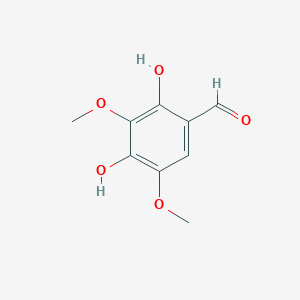
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H10O5. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- typically involves the hydroxylation and methoxylation of benzaldehyde derivatives. One common method includes the use of syringaldehyde as a starting material, which undergoes specific chemical reactions to introduce the hydroxyl and methoxy groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective introduction of hydroxyl and methoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can lead to the modulation of oxidative stress, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Syringaldehyde: Benzaldehyde, 4-hydroxy-3,5-dimethoxy- is structurally similar but lacks one hydroxyl group.
Vanillin: Benzaldehyde, 4-hydroxy-3-methoxy- is another related compound with one hydroxyl and one methoxy group.
Protocatechuic Aldehyde: Benzaldehyde, 3,4-dihydroxy- is similar but has two hydroxyl groups without methoxy groups.
Uniqueness
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Properties
CAS No. |
182427-46-9 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2,4-dihydroxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3-4,11-12H,1-2H3 |
InChI Key |
BZKIXGPNWZSBMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



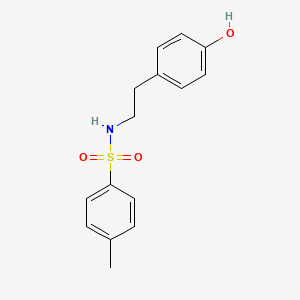
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
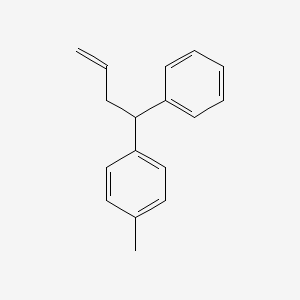
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
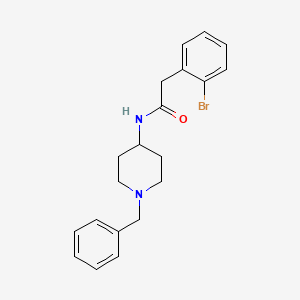
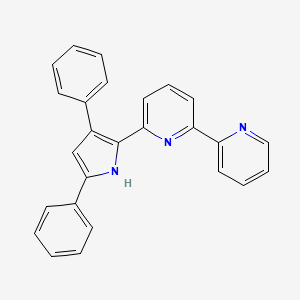
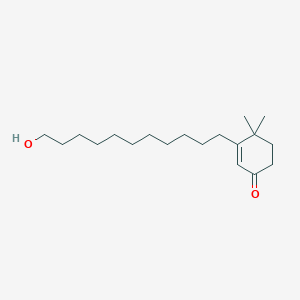
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate](/img/structure/B14247183.png)
